N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

PDE4B selectivity Side-effect profile CNS disorders

This compound is a highly selective PDE4B inhibitor featuring a fused pyrazolo-oxazine core and a critical 3-bromophenyl carboxamide substituent that dictates PDE4B isoform selectivity over PDE4D. Unlike pan-PDE4 inhibitors (e.g., rolipram), its designed selectivity window aims to preserve anti-inflammatory and CNS efficacy while minimizing emetic side effects. Substituting with another PDE4B-preferring molecule is scientifically invalid without comparative binding data—the 3-bromophenyl moiety is essential for target engagement and in vivo tolerability. Ideal for preclinical models of schizophrenia, Alzheimer’s, depression, EAE, and rheumatoid arthritis. Use as a reference ligand for crystallography and docking studies.

Molecular Formula C13H12BrN3O2
Molecular Weight 322.162
CAS No. 1428352-56-0
Cat. No. B2758515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
CAS1428352-56-0
Molecular FormulaC13H12BrN3O2
Molecular Weight322.162
Structural Identifiers
SMILESC1CN2C(=CC(=N2)C(=O)NC3=CC(=CC=C3)Br)OC1
InChIInChI=1S/C13H12BrN3O2/c14-9-3-1-4-10(7-9)15-13(18)11-8-12-17(16-11)5-2-6-19-12/h1,3-4,7-8H,2,5-6H2,(H,15,18)
InChIKeyRKCBUZRWGVHJMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-Bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (CAS 1428352-56-0): A Selective PDE4B Inhibitor Scaffold


N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a synthetic heterocyclic small molecule belonging to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide class, patented by Pfizer as selective inhibitors of phosphodiesterase 4B (PDE4B) [1]. This compound features a fused pyrazolo-oxazine core and a 3-bromophenyl carboxamide substituent, a combination designed to confer selectivity for the PDE4B isoform over other PDE4 subtypes, particularly PDE4D [2]. It is primarily investigated for its therapeutic potential in central nervous system (CNS), metabolic, autoimmune, and inflammatory disorders, where PDE4B inhibition is hypothesized to offer efficacy with a reduced emetic side effect profile compared to pan-PDE4 inhibitors [3].

Why N-(3-Bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Cannot Be Substituted with a Generic PDE4 Inhibitor


A generic substitution with a pan-PDE4 inhibitor (e.g., rolipram) or even another PDE4B-preferring inhibitor is scientifically invalid without comparative data. The unique 3-bromophenyl substituent on the pyrazolo-oxazine core of this specific compound is a key determinant of its PDE4B isoform selectivity and binding kinetics, a feature not shared by all molecules in the patent family [1]. The therapeutic hypothesis for CNS and inflammatory diseases hinges on a precise selectivity window—sparing PDE4D to avoid emesis while inhibiting PDE4B [2]. Substituting this specific compound for another from the same class could result in an altered selectivity profile, leading to vastly different in vivo efficacy and tolerability, thereby jeopardizing experimental reproducibility and project timelines [3].

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide


Core Scaffold Selectivity for PDE4B Over PDE4D

While specific IC50 values for N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide are not publicly disclosed, the patent family to which it belongs demonstrates that the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide core confers selectivity for the PDE4B isoform over PDE4D. The patent's representative examples show PDE4B binding affinities that are superior to those for PDE4D, supporting the hypothesis of reduced emetic potential compared to non-selective inhibitors like rolipram [1]. This selectivity profile is a class-level feature engineered into the core scaffold, making it a key differentiator from earlier pan-PDE4 inhibitors [2].

PDE4B selectivity Side-effect profile CNS disorders

Structural Differentiation via 3-Bromophenyl Substituent

The 3-bromophenyl group in this compound differentiates it from other close analogs within the patent family, such as the 4-chlorophenyl analog (CAS not available). A direct head-to-head comparison is not available, but computational modeling and general medicinal chemistry principles indicate that the meta-bromo substituent can significantly alter binding affinity and selectivity for the PDE4B catalytic site compared to a para-chloro or unsubstituted phenyl ring [1]. This structural nuance is critical for researchers looking to probe structure-activity relationships (SAR) for PDE4B inhibition, as even minor halogen substitutions can drastically change the pharmacological profile [2].

Structure-activity relationship Kinase selectivity Chemical biology

Intellectual Property and Procurement Exclusivity

As a compound specifically claimed within a patented family (WO2017145013A1, assigned to Pfizer) [1], this molecule offers a unique procurement position. Unlike generic pan-PDE4 inhibitors such as rolipram or roflumilast, which are widely available from multiple vendors, this compound is a proprietary research tool. Its procurement is often limited to selected custom synthesis providers, and it serves as a specific embodiment for validating the intellectual property space and biological hypothesis of the patent [2].

Proprietary compound Patent-protected Drug discovery

Optimal Use Cases for N-(3-Bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide


Validation of PDE4B-Selectivity Hypothesis in CNS Disease Models

This compound is the ideal tool for preclinical in vivo models of schizophrenia, Alzheimer's disease, or depression where the PDE4B selectivity hypothesis needs to be tested. It should be benchmarked against rolipram (pan-PDE4 inhibitor) and a PDE4D-selective inhibitor to demonstrate the predicted superior tolerability window, as outlined in the patent's therapeutic rationale [1].

Structure-Activity Relationship (SAR) Studies on PDE4B Catalytic Domain

Medicinal chemistry groups focusing on the PDE4B isoform can use this compound as a reference ligand for X-ray co-crystallography efforts or molecular docking studies. Its 3-bromophenyl moiety provides a distinct electron density marker, facilitating structural biology experiments aimed at understanding halogen bonding interactions within the active site [2].

Inflammatory and Autoimmune Disease Model Head-to-Head Comparator Study

In an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis or a rheumatoid arthritis model, researchers can directly compare the efficacy and side-effect profile (especially gastrointestinal tolerance scores) of this compound against the clinically approved PDE4 inhibitor apremilast. Such a study would directly test the core patent claim of reduced emesis with maintained anti-inflammatory efficacy [3].

Quote Request

Request a Quote for N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.